molecular formula C8H6N2O3S B2847858 Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate CAS No. 33304-83-5

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate

Cat. No.: B2847858
CAS No.: 33304-83-5
M. Wt: 210.21
InChI Key: YPIZITNNUSTRMY-UHFFFAOYSA-N
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Description

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is a bicyclic compound featuring a thiazole ring fused to a pyrimidine ring, a scaffold of significant interest in medicinal chemistry . The thiazolopyrimidine core is recognized as a privileged structure for exploring new therapeutic agents due to its broad biological potential . This specific methyl ester derivative serves as a versatile synthetic intermediate for the development of novel pharmacologically active compounds. Researchers utilize this core structure to create analogs for screening against various biological targets, as the fusion of thiazole and pyrimidine heterocyclic systems constitutes an active pharmacophore . Related structures in this class have been synthesized and investigated for a range of activities, underscoring the research value of this molecular framework . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

methyl 7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)9-8-10(5)2-3-14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIZITNNUSTRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N=C2N1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33304-83-5
Record name METHYL 7-OXO-7H-(1,3)THIAZOLO(3,2-A)PYRIMIDINE-5-CARBOXYLATE
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that compounds with a thiazolo-pyrimidine core exhibit significant biological activities, particularly as adenosine receptor antagonists.

Adenosine Receptor Antagonism

A study explored the synthesis of derivatives of thiazolo[5,4-d]pyrimidines, which are structurally related to this compound. These derivatives were evaluated for their affinity towards human adenosine receptors (hA1, hA2A, and hA3). Some derivatives demonstrated high selectivity and potency at the hA3 receptor, suggesting that similar modifications to this compound could yield effective antagonists for therapeutic use in conditions like cancer and inflammation .

Synthetic Organic Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for various chemical modifications that can lead to the synthesis of more complex molecules.

Synthesis of Heterocycles

This compound can be utilized in multi-component reactions to synthesize diverse bioactive heterocycles. These reactions are critical in developing new pharmaceuticals and agrochemicals . The compound's reactivity can facilitate the formation of carbon-carbon and carbon-nitrogen bonds under environmentally friendly conditions .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound may have potential uses in material science due to its structural properties.

Polymerization Studies

Research into polymerization techniques has indicated that compounds like this compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities . This application is particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate derivatives differ primarily in substituents at positions 2, 3, and 7, which significantly influence their physical, spectral, and reactivity properties. Key comparisons include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (1H NMR/FTIR) References
This compound None (parent compound) 1H NMR (DMSO-d6): δ 6.50 (s, H-6), 3.95 (s, OCH3)
13a : Methyl 2,3-dimethyl-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate 2-CH₃, 3-CH₃ 165–167 82 FTIR: 1734 cm⁻¹ (C=O); HRMS: [M+H]+ 239.0486
13b : Methyl 3-(p-tolyl)-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate 3-(4-methylphenyl) 176–178 71 1H NMR: δ 7.35–7.27 (ArH); FTIR: 1742 cm⁻¹
13c : Methyl 3-(4-fluorophenyl)-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate 3-(4-fluorophenyl) 220–222 70 13C NMR: δ 162.6 (d, JCF=246 Hz, Ar-C)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-BrC₆H₄), 7-CH₃, ethyl ester 198–200 65 X-ray: π-halogen interactions; FTIR: 1738 cm⁻¹
Methyl 7-ethyl-5-(2-methoxyphenyl)-...-6-carboxylate 7-CH₂CH₃, 5-(2-OCH₃C₆H₄) HRMS: [M+H]+ 456.1592

Physical and Spectral Properties

  • Melting Points : Aromatic substituents (e.g., 4-fluorophenyl in 13c ) increase melting points (220–222°C) compared to alkyl groups (165–167°C for 13a ) due to enhanced intermolecular interactions .
  • Spectral Signatures :
    • FTIR : C=O stretches at 1734–1742 cm⁻¹ for ester groups; electron-withdrawing substituents (e.g., fluorine in 13c ) shift absorption bands .
    • 1H NMR : Aromatic protons in 13b appear at δ 7.35–7.27, while alkyl groups (e.g., CH₃ in 13a ) resonate at δ 2.10–2.35 .

Reactivity and Functionalization

  • Ester Group : The methyl ester at position 5 is hydrolyzable to carboxylic acids (e.g., 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate, CAS 1016817-12-1) for further derivatization .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-F in 13c ) enhance electrophilic reactivity, while bulky aryl groups (e.g., p-tolyl in 13b ) may sterically hinder nucleophilic attacks .

Crystallographic and Supramolecular Features

  • Crystal Packing : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-...-6-carboxylate exhibits π-halogen interactions in its crystal lattice, a feature absent in the methyl ester parent compound due to smaller substituents .
  • Hydrogen Bonding : Derivatives with NH or OH groups (e.g., hydrates) form extended hydrogen-bonded networks, influencing solubility and stability .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
  • X-ray Diffraction : Resolves stereochemical ambiguities and crystal packing effects .

What challenges arise in crystallographic analysis of thiazolopyrimidines?

Advanced Research Question

  • Disorder in flexible substituents : Methoxy or benzylidene groups may require constrained refinement .
  • Twinned crystals : SHELXL’s TWIN command is used to model overlapping lattices .
  • Weak diffraction : High-resolution synchrotron data improves electron density maps for light atoms (e.g., sulfur) .

What is the proposed mechanism for antimicrobial activity in this compound?

Advanced Research Question
The thiadiazolopyrimidine core may inhibit microbial enzymes (e.g., dihydrofolate reductase) via π-π stacking or hydrogen bonding. Molecular docking studies suggest interactions with bacterial DNA gyrase or fungal cytochrome P450 . Activity correlates with substituent electronegativity, as seen in ethyl 2-(methylsulfanyl) derivatives .

How can derivatives be designed to enhance bioactivity and selectivity?

Advanced Research Question

  • Rational design : Introduce pharmacophores (e.g., pyridinylmethylene) to target specific enzymes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • Prodrug strategies : Ester hydrolysis in vivo generates active carboxylic acid metabolites .

How are solubility issues addressed in biological assays for this compound?

Advanced Research Question

  • Derivatization : Hydroxy or dimethylamino groups improve aqueous solubility .
  • Nanoformulation : Liposomal encapsulation or cyclodextrin complexes enhance bioavailability .
  • Co-solvent systems : DMSO-water mixtures (≤10% DMSO) maintain compound stability in vitro .

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